trans-Vaccenic Acid-d13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

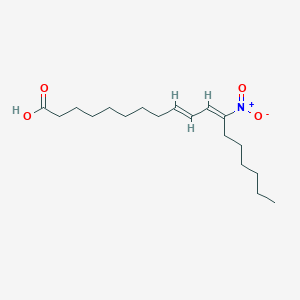

trans-Vaccenic Acid-d13: is a deuterated form of trans-vaccenic acid, a long-chain fatty acid found in meat and dairy products from grazing animals such as cows and sheep. This compound is often used as an internal standard for the quantification of trans-vaccenic acid by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Vaccenic Acid-d13 involves the incorporation of deuterium atoms into the trans-vaccenic acid molecule. This can be achieved through various methods, including catalytic hydrogenation with deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the process generally involves large-scale catalytic hydrogenation using deuterium gas and appropriate catalysts to ensure high yield and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: trans-Vaccenic Acid-d13 undergoes various chemical reactions, including:

Oxidation: This reaction can convert trans-vaccenic acid into corresponding oxides or peroxides.

Reduction: Reduction reactions can further saturate the double bond in the fatty acid chain.

Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon or platinum oxide are used in the presence of hydrogen gas.

Substitution: Various reagents can be used depending on the desired substituent, such as halogens or other functional groups.

Major Products:

Oxidation: Produces oxides or peroxides of trans-vaccenic acid.

Reduction: Results in fully saturated fatty acids.

Substitution: Yields substituted derivatives of trans-vaccenic acid.

Scientific Research Applications

Chemistry: trans-Vaccenic Acid-d13 is used as an internal standard in analytical chemistry for the quantification of trans-vaccenic acid in various samples using gas chromatography or liquid chromatography-mass spectrometry .

Biology and Medicine: Research has shown that trans-vaccenic acid, including its deuterated form, can improve the ability of immune cells to fight tumors. It enhances the function of CD8+ T cells, which are critical for killing cancerous or virally infected cells .

Industry: In industrial applications, this compound is used in the development of nutritional supplements and functional foods aimed at improving health outcomes, particularly in the context of cancer therapy .

Mechanism of Action

trans-Vaccenic Acid-d13 exerts its effects by activating the CREB pathway, a cellular signaling process involved in various functions including cellular growth, survival, and differentiation. This activation enhances the ability of CD8+ T cells to infiltrate tumors and kill cancer cells .

Comparison with Similar Compounds

cis-Vaccenic Acid: Another isomer of vaccenic acid with a different configuration of the double bond.

Elaidic Acid: A trans isomer of oleic acid with similar properties but different biological effects.

Palmitoleic Acid: An omega-7 monounsaturated fatty acid with a similar structure but different physiological roles.

Uniqueness: trans-Vaccenic Acid-d13 is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. Additionally, its ability to enhance anti-tumor immunity by activating specific immune pathways sets it apart from other similar fatty acids .

Properties

Molecular Formula |

C18H34O2 |

|---|---|

Molecular Weight |

295.5 g/mol |

IUPAC Name |

(E)-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuteriooctadec-11-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+/i1D3,2D2,3D2,4D2,5D2,6D2 |

InChI Key |

UWHZIFQPPBDJPM-BWLIMJNUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)

![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)

![4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid](/img/structure/B10820419.png)

![trideuteriomethyl (2S,9R,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820425.png)

![7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B10820430.png)

![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone](/img/structure/B10820437.png)